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Compound of Interest

Compound Name: 2-Bromo-3,5-dinitroaniline

Cat. No.: B15421743 Get Quote

An In-depth Analysis of the Physicochemical and Spectroscopic Properties of Key Bromo-

Dinitroaniline Isomers to Guide Research and Development

For researchers and professionals in drug development and chemical synthesis, the selection

of appropriate isomers is a critical decision that influences reaction outcomes, biological

activity, and final product characteristics. This guide provides a comprehensive comparison of

the key properties of three bromo-dinitroaniline isomers: 2-bromo-4,6-dinitroaniline, 4-bromo-

2,6-dinitroaniline, and 6-bromo-2,4-dinitroaniline. The data presented herein, including

physicochemical properties, spectroscopic characteristics, and synthetic methodologies, is

intended to serve as a valuable resource for informed decision-making in your research

endeavors.

Physicochemical Properties: A Tabular Comparison
The positional isomerism of the bromo and dinitro groups on the aniline ring significantly

impacts the physical properties of these compounds. A summary of the key physicochemical

data is presented in Table 1 for easy comparison.
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Property
2-Bromo-4,6-
dinitroaniline

4-Bromo-2,6-
dinitroaniline

6-Bromo-2,4-
dinitroaniline

Molecular Formula C₆H₄BrN₃O₄ C₆H₄BrN₃O₄ C₆H₄BrN₃O₄

Molecular Weight 262.02 g/mol 262.02 g/mol 262.02 g/mol

Melting Point 151-153 °C[1] Not available 151-153 °C[1]

Boiling Point
Sublimes; Predicted:

400.8 °C[1][2]
Not available Predicted: 400.8 °C[1]

Solubility

Insoluble in water.

Slightly soluble in

chloroform and

methanol. Soluble in

hot acetic acid, hot

alcohol, and acetone.

[1][2]

Not available

Slightly soluble in

water; soluble in

organic solvents such

as acetone, ethanol,

and chloroform.

Soluble in hot water

and hot acetone;

soluble in hot acetic

acid.[3]

pKa -6.94 (Predicted)[1] Not available -6.94 (Predicted)[1]

Appearance
Yellow to orange

powder/needles[4]
Not available

Yellow to orange

crystalline powder[3]

Note: Experimental boiling points are not readily available as these compounds tend to sublime

at higher temperatures. The provided pKa values are predicted and may vary from

experimentally determined values.

Spectroscopic Analysis
The electronic and structural differences between the isomers are clearly reflected in their

spectroscopic data.

UV-Visible Spectroscopy
The position of the bromine atom and nitro groups influences the electronic transitions within

the molecule, leading to distinct absorption maxima (λmax) in the UV-Visible spectrum. While
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specific experimental λmax values for all isomers in a single solvent are not readily available in

the literature, the general expectation for nitroanilines is the presence of strong absorption

bands in the UV region. The extensive conjugation and the presence of strong electron-

withdrawing nitro groups typically result in bathochromic (red) shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing between these isomers. The

chemical shifts and coupling constants of the aromatic protons are highly dependent on the

substitution pattern.

2-Bromo-4,6-dinitroaniline: In CDCl₃, the aromatic protons are expected to appear as two

distinct signals. Data from the literature indicates the following approximate chemical shifts: a

singlet at ~8.9 ppm and a singlet at ~8.4 ppm.[5] The exact chemical shifts can vary depending

on the solvent and concentration.

4-Bromo-2,6-dinitroaniline and 6-Bromo-2,4-dinitroaniline: Specific, directly comparable ¹H

NMR data for these isomers is not readily available in the compiled search results. However,

the different substitution patterns will result in unique splitting patterns and chemical shifts for

the aromatic protons, allowing for their differentiation.

Experimental Protocols
Synthesis of 6-Bromo-2,4-dinitroaniline
A common method for the synthesis of 6-bromo-2,4-dinitroaniline involves the bromination of

2,4-dinitroaniline. The following is a representative experimental protocol based on literature

procedures:

Materials:

2,4-Dinitroaniline

Hydrochloric acid

Bromine

Sodium hypochlorite solution

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.chemicalbook.com/SpectrumEN_1817-73-8_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15421743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chlorobenzene (optional, as a halogen carrier)

Procedure:

Suspend 2,4-dinitroaniline in a mixture of water and hydrochloric acid in a reaction vessel.

Add a halogen carrier such as chlorobenzene, if desired.

Slowly add bromine to the stirred suspension at room temperature.

Heat the reaction mixture to 50-55 °C and maintain this temperature for several hours.

After the initial reaction period, slowly add a solution of sodium hypochlorite to oxidize the

hydrogen bromide formed back to bromine, driving the reaction to completion.

Continue stirring at the elevated temperature for a few more hours.

Cool the reaction mixture and filter the solid product.

Wash the product with water and dry to obtain 6-bromo-2,4-dinitroaniline.[1]

The following DOT script visualizes the general workflow for the synthesis of 6-bromo-2,4-

dinitroaniline.
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Synthesis of 6-Bromo-2,4-dinitroaniline

Start with 2,4-Dinitroaniline

Suspend in HCl/Water

Add Bromine

Heat to 50-55 °C

Add Sodium Hypochlorite

Cool and Filter

Wash and Dry Product

6-Bromo-2,4-dinitroaniline

Click to download full resolution via product page

A simplified workflow for the synthesis of 6-bromo-2,4-dinitroaniline.
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Determination of pKa by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) can be determined spectrophotometrically by measuring

the change in absorbance at a specific wavelength as a function of pH.

Principle: The protonated and deprotonated forms of an analyte have different UV-Vis

absorption spectra. By measuring the absorbance of a solution at various pH values, the ratio

of the two forms can be determined, and the pKa can be calculated using the Henderson-

Hasselbalch equation.

General Procedure:

Prepare a series of buffer solutions with known pH values.

Prepare a stock solution of the bromo-dinitroaniline isomer in a suitable solvent (e.g.,

methanol or ethanol).

Add a small, constant volume of the stock solution to each buffer solution to create a series

of solutions with the same total analyte concentration but different pH values.

Record the UV-Vis spectrum for each solution over a relevant wavelength range.

Identify a wavelength where the absorbance difference between the protonated and

deprotonated forms is maximal.

Plot absorbance at this wavelength versus pH. The inflection point of the resulting sigmoidal

curve corresponds to the pKa.

The logical relationship for determining pKa from spectral data is illustrated in the following

DOT script.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15421743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pKa Determination via UV-Vis Spectroscopy

Prepare solutions at various pHs

Measure UV-Vis Absorbance Spectra

Identify Wavelength of Max. Absorbance Change

Plot Absorbance vs. pH

Determine Inflection Point

pKa = pH at Inflection Point

Click to download full resolution via product page

Logical workflow for the determination of pKa using UV-Vis spectroscopy.
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NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.

General Procedure:

Weigh an appropriate amount of the bromo-dinitroaniline isomer (typically 5-20 mg for ¹H

NMR).

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry

vial. The final volume should be approximately 0.6-0.7 mL.

If the sample does not fully dissolve, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into a clean, dry NMR tube.

Cap the NMR tube securely.

Wipe the outside of the NMR tube to remove any fingerprints or dust before inserting it into

the spectrometer.

Conclusion
The choice of a bromo-dinitroaniline isomer can have a profound impact on the outcome of a

research project. This guide provides a foundational comparison of the properties of 2-bromo-

4,6-dinitroaniline, 4-bromo-2,6-dinitroaniline, and 6-bromo-2,4-dinitroaniline. While there are

gaps in the publicly available data for a complete side-by-side comparison, the information

presented here on their physicochemical properties, spectroscopic characteristics, and

synthesis offers a valuable starting point for researchers. The provided experimental protocols

for synthesis and characterization can be adapted to facilitate further investigation and ensure

the selection of the most suitable isomer for your specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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